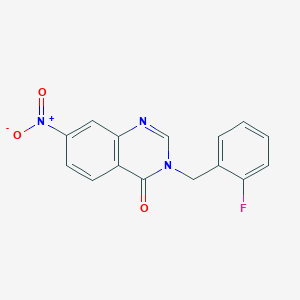

2-溴-5-甲基-4-(氧杂-4-基)-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

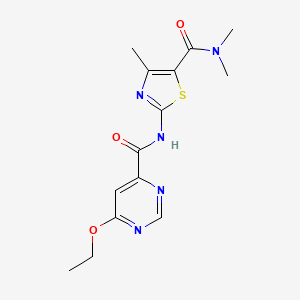

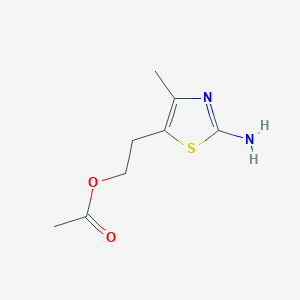

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole is a compound that falls within the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. Thiazoles are known for their importance in medicinal chemistry due to their biological activities and presence in various pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thioureas or thioamides. In the context of 2-bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole, although the exact synthetic route is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been used as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which suggests that dibrominated synthons could be used for the synthesis of brominated thiazoles . Additionally, the synthesis of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles has been achieved through the reaction of 2-alkylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide, followed by functionalization with various nucleophiles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted at various positions to yield a wide range of compounds with different properties. X-ray diffraction data can be used to confirm the structure of synthesized compounds, as seen in the study of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives . The presence of substituents such as the bromo and methyl groups can influence the electronic distribution and reactivity of the thiazole ring.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including bromination, which is a common functionalization method. The bromination of thiazoles typically occurs at specific positions depending on the substituents present and the reaction conditions. For example, bromination of thiazole by bromine in the presence of aluminum chloride typically occurs at the 2-position, while 2-methylthiazole is brominated at the 5-position . These reactions are influenced by the mechanism of electrophilic substitution and the activation or deactivation of the heterocycle by Lewis acids.

Physical and Chemical Properties Analysis

The physical properties of thiazole derivatives, such as melting points, can be determined using apparatus like the Stuart SMP30. The chemical properties, including reactivity and biological activity, are often evaluated through various assays. For instance, some 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have shown antidepressant activity in pharmacological evaluations . The introduction of bromine into the thiazole ring can also be a key step in the synthesis of compounds with potential antifungal activity, as seen in the synthesis of 2-((2-aryl thiazol-4-yl)methyl)-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives .

科学研究应用

食欲素受体拮抗和强迫行为

噻唑衍生物已被研究其在通过作用于食欲素受体调节进食、觉醒、应激和药物滥用中的作用。例如,双重食欲素 1 和 2 受体拮抗剂 SB-649868,表现出选择性减少暴饮暴食高适口性食物的能力,而不影响大鼠的标准食物颗粒摄入,表明食欲素-1 受体机制在强迫性进食行为中起主要作用 (Piccoli 等人,2012)。

镇痛特性

某些噻唑化合物,例如吡唑基-噻唑衍生物 B50,已在小鼠中显示出剂量依赖性镇痛作用,表明在疼痛管理中的潜在应用。这项特定研究强调了噻唑环上的甲基和溴取代基对镇痛活性的结构重要性,表明结构构型和生物活性之间存在密切关系 (Prokopp 等人,2006)。

抗炎特性

噻唑衍生物已被合成并评估其抗炎活性,一些化合物在减少白化大鼠水肿方面显示出中等至良好的活性。该研究确定了某些噻唑化合物,例如 3-(2'-甲基吲哚氨基噻唑-4'-基)-2-(4-氯苯基)吲哚,具有比参考药物更强的效力和更低的溃疡致病性和急性毒性,表明它们作为炎症性疾病的新型药理治疗的潜力 (Singh 等人,2008)。

抗糖尿病潜力

研究还探讨了噻唑衍生物的抗糖尿病潜力。一项针对 2-[(4-氯苄基)氨基]-4-甲基-1,3-噻唑-5-羧酸的研究表明,在链脲佐菌素诱导的糖尿病大鼠中,其显着降低血糖水平和改善胰岛素敏感性,以及具有抗氧化和抗炎作用 (Paudel 等人,2017)。

抗氧化和神经保护作用

噻唑化合物也因其抗氧化和神经保护作用而受到研究。例如,已显示 2-环丙基亚氨基-3-甲基-1,3-噻唑啉盐酸盐通过其抗氧化作用减少氧化应激来防止缺血诱导的神经元损伤 (Ha 等人,2013)。

属性

IUPAC Name |

2-bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-6-8(11-9(10)13-6)7-2-4-12-5-3-7/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEDTDLNQUVZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methyl-4-(oxan-4-yl)-1,3-thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2511265.png)

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)